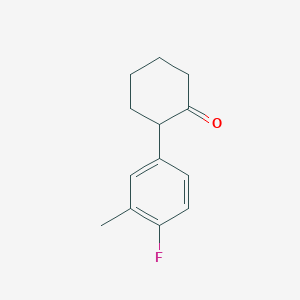
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is an organic compound with the molecular formula C13H15FO It is a cyclohexanone derivative, characterized by the presence of a fluoro and a methyl group on the phenyl ring attached to the cyclohexanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzene and cyclohexanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
化学反応の分析
Types of Reactions
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or specialty chemicals.
作用機序
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring may influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclohexanone moiety may also play a role in its overall chemical reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol: This compound is similar but contains an alcohol group instead of a ketone group.
2-(3-Fluoro-4-methylphenyl)cyclohexan-1-one: This isomer has the fluoro and methyl groups in different positions on the phenyl ring.
Uniqueness
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclohexanone moiety
特性
分子式 |
C13H15FO |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
2-(4-fluoro-3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5H2,1H3 |
InChIキー |
BCFMHHWLGVFXNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCCCC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)

![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
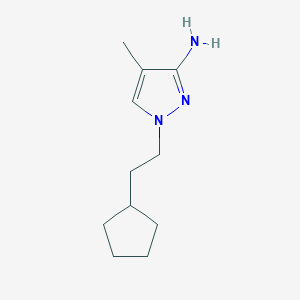
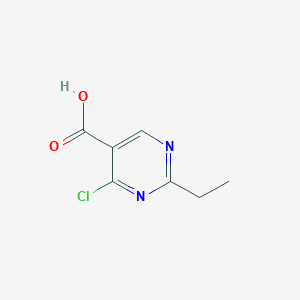
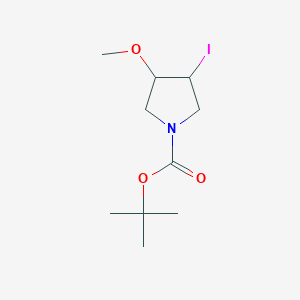
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
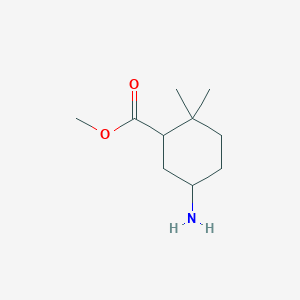
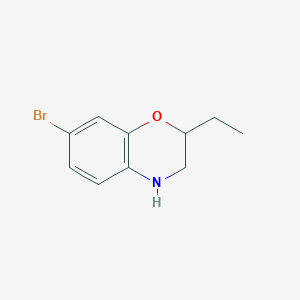

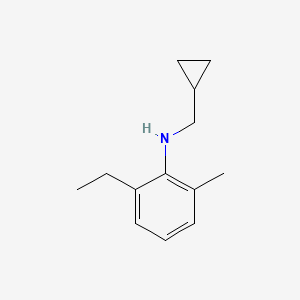
![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
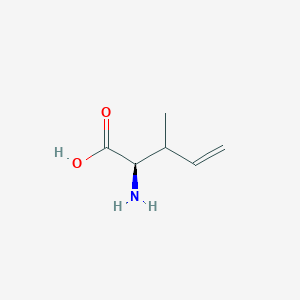
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
